molecular formula C9H11Cl2NO2 B15237406 (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl

Cat. No.: B15237406
M. Wt: 236.09 g/mol
InChI Key: ZXBKQDBQRTZDFL-QRPNPIFTSA-N
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Description

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid HCl is a chiral α-amino acid derivative featuring a substituted phenyl group at the α-carbon. Its molecular formula is C₉H₁₁Cl₂NO₂ (MW: 236.10 g/mol), with a CAS number of 2250241-61-1 . The compound’s stereochemistry (S-configuration) and substituents—a chlorine atom at the 2-position and a methyl group at the 3-position of the phenyl ring—make it structurally distinct. It is often used in drug discovery as a building block for peptidomimetics or enzyme inhibitors.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-3-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1

InChI Key

ZXBKQDBQRTZDFL-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C(=O)O)N)Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.

    Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (S)-enantiomer is obtained.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The chloro group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Hydroxyl and alkoxy-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the amino and chloro groups allows for specific binding interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid HCl with analogous compounds, focusing on substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
This compound 2-Cl, 3-CH₃ on phenyl C₉H₁₁Cl₂NO₂ 236.10 Enhanced steric hindrance and lipophilicity due to methyl group; potential kinase inhibition.
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Cl on phenyl; methyl ester C₉H₁₀ClNO₂·HCl 228.08 (free base) Esterification improves cell permeability; intermediate for prodrug synthesis.
2-Amino-2-(4-bromophenyl)acetic acid 4-Br on phenyl C₈H₈BrNO₂ 244.06 Bromine’s electron-withdrawing effect may enhance binding to aromatic pockets in proteins.
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-OCH₃ on phenyl; methyl ester C₁₀H₁₃NO₃·HCl 239.68 Methoxy group increases solubility but reduces metabolic stability.
2-Amino-2-(3-methylphenyl)acetic acid HCl 3-CH₃ on phenyl C₉H₁₁NO₂·HCl 217.65 Reduced steric hindrance compared to 2-Cl-3-CH₃ derivative; simpler synthesis.
(S)-2-Amino-2-(oxetan-3-yl)acetic acid Oxetane ring C₅H₉NO₃ 131.13 Oxetane enhances metabolic stability and solubility; used in PROTACs and covalent inhibitors.
2-Amino-2-(3-pyridyl)acetic acid HCl Pyridin-3-yl group C₇H₈N₂O₂·HCl 192.61 Nitrogen in the aromatic ring enables hydrogen bonding; targets CNS or antiviral applications.

Key Structural and Functional Insights

Substituent Position and Activity: The 2-chloro-3-methylphenyl group in the target compound provides a balance of steric bulk and lipophilicity, which may enhance target binding in hydrophobic enzyme pockets . Methoxy groups (e.g., 4-OCH₃ in ) increase polarity but are susceptible to demethylation in vivo, limiting their utility in drug candidates .

Stereochemical Considerations: The (S)-configuration in the target compound is critical for chiral recognition in biological systems. For example, (S)-2-Amino-2-(oxetan-3-yl)acetic acid () is preferred in proteolysis-targeting chimeras (PROTACs) due to its optimal spatial orientation .

Pharmacological Potential: Pyridyl derivatives () exhibit enhanced solubility and CNS penetration due to the polarizable nitrogen atom, making them candidates for neurological targets . The oxetane-containing analog () shows improved metabolic stability compared to phenyl-substituted derivatives, a key advantage in oral drug development .

Biological Activity

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride, often referred to as a derivative of amino acids, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H11ClNO2
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 138109176

The compound features a chlorine atom and a methyl group on a phenyl ring, contributing to its unique biological interactions.

1. Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that (S)-2-amino-2-(2-chloro-3-methylphenyl)acetic acid HCl could serve as a lead compound for developing new antimicrobial therapies.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in vitro. In a study using lipopolysaccharide (LPS)-induced inflammation models, it reduced pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α15050
IL-620075

This reduction indicates its potential application in treating inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicate effective concentrations required to inhibit cell growth.

Cell Line IC50 (µM)
MCF-715
A54920

The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, making it a promising candidate for further development.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in inflammation and pain pathways.
  • Enzyme Inhibition : It has been noted to inhibit enzymes related to inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase.

Case Study 1: In Vivo Anti-inflammatory Study

In a controlled study on mice with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group. The results indicated its potential for treating conditions like arthritis.

Case Study 2: Anticancer Efficacy

A study involving xenograft models of breast cancer demonstrated that treatment with this compound led to a marked reduction in tumor size after four weeks of administration.

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